molecular formula C14H10N4O B048286 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde CAS No. 151052-40-3

2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde

Cat. No. B048286
CAS RN: 151052-40-3
M. Wt: 250.25 g/mol
InChI Key: HQBRKMUDLIZVAS-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde, commonly known as TBC, is a versatile organic compound that has been studied extensively in the field of synthetic organic chemistry. It is a building block for a variety of organic compounds, and has been used in the synthesis of various drugs, polymers materials, and other organic compounds. TBC has also been used in the development of a variety of biochemical and physiological applications, including its use as a substrate for enzyme-catalyzed reactions, and as a reagent for the synthesis of various drugs and other compounds.

Scientific Research Applications

Antibacterial Activity

Tetrazole derivatives, including 4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde, have shown promising antibacterial properties . Researchers have synthesized derivatives of this compound and screened them for antibacterial activity. These derivatives could potentially serve as novel agents against bacterial infections.

Anticancer Potential

The same tetrazole moiety has been investigated for its anticancer effects. Researchers have explored the cytotoxicity of 4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde derivatives against cancer cells. These compounds may offer new avenues for cancer treatment .

Antitubercular Applications

Tuberculosis (TB) remains a global health challenge. The synthesized 4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde derivatives were evaluated for their anti-TB activity. TB is interconnected with cancer, and finding effective drugs is crucial. These derivatives could potentially contribute to TB management .

In Silico Molecular Docking Studies

Computational studies play a vital role in drug discovery. Researchers performed in silico molecular docking studies on targeted enzymes, including P38 MAP kinase protein, using these derivatives. The results indicated significant binding modes, suggesting their potential as drug candidates .

Bioavailability and Safety

Calculated ADME (absorption, distribution, metabolism, and excretion) properties suggested that the synthesized compounds adhered to essential rules for drug bioavailability. Importantly, they showed no indications of harmful toxic effects, making them viable candidates for drug development .

Organic Synthesis Reagent

Beyond biological applications, 4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde can be used as a reagent containing boron functional groups. It plays a role in the preparation of phenylboronic acid ester compounds in organic synthesis .

properties

IUPAC Name

4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c19-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-15-17-18-16-14/h1-9H,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBRKMUDLIZVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the production method described in the research paper for 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde?

A1: The research paper [] outlines a novel method for producing 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde. This method is significant because it allows for the production of high-purity crystals of the compound with high yield through a relatively simple process involving fewer steps. This is particularly important because 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde is a valuable intermediate in the synthesis of pharmaceuticals. The efficient production method described in the research paves the way for more cost-effective and streamlined drug development processes.

Q2: Can you elaborate on the specific steps involved in producing high-purity crystals of 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde as described in the research?

A2: The research [] details a two-step process for producing high-purity crystals of 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde:

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